molecular formula C19H22N4O3S B2719965 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1226435-98-8

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2719965
CAS RN: 1226435-98-8
M. Wt: 386.47
InChI Key: UCXWKPJXTPOVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds featuring the 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds display significant inhibitory effects against a range of pathogenic bacteria and yeast-like fungi, as well as demonstrating potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. This suggests potential applications in the development of new antimicrobial agents and cancer therapies (L. H. Al-Wahaibi et al., 2021).

Antifungal Agents

Another area of application for compounds with 1,3,4-oxadiazole and piperidine structures is as antifungal agents. A series of such compounds have been synthesized and evaluated for their antifungal activities. Some compounds exhibited activity comparable to established antifungal drugs against pathogens like Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus, indicating their potential use in treating fungal infections (J. Sangshetti & D. Shinde, 2011).

Antibacterial Activities

Research on 1,3,4-oxadiazole thioether derivatives, which include structural elements related to the queried compound, has shown that these molecules possess significant antibacterial activities against Xanthomonas oryzae pv. oryzae. This highlights their potential application in agricultural settings to protect crops from bacterial diseases (Xianpeng Song et al., 2017).

Structural Analysis and Drug Design

The structural analysis of related compounds provides insights into their potential application in drug design. For example, the structural characteristics and binding affinities of these compounds can inform the development of new therapeutic drugs, particularly in targeting specific receptors or enzymes within the body. Detailed crystallographic studies can reveal the molecular configurations that are most effective in interacting with biological targets, guiding the synthesis of more potent and selective drugs (Z. Karczmarzyk & W. Malinka, 2004).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-15(13(2)26-22-12)7-8-17(24)23-9-3-5-14(11-23)18-20-21-19(25-18)16-6-4-10-27-16/h4,6,10,14H,3,5,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXWKPJXTPOVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

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